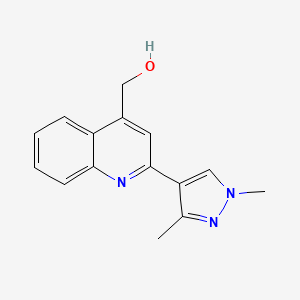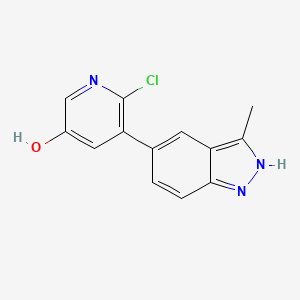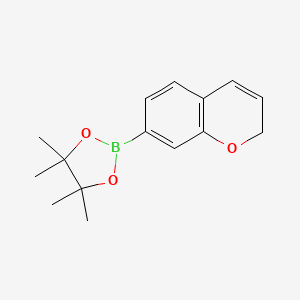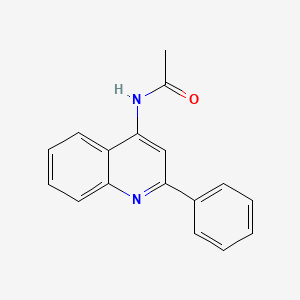
(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline ring system substituted with a pyrazole moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the pyrazole group through a series of substitution reactions. The final step often involves the reduction of a carbonyl group to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The pyrazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of both quinoline and pyrazole rings suggests potential activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the pyrazole moiety can interact with various enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline: Lacks the methanol group, which may affect its solubility and reactivity.
(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)amine: Contains an amine group instead of methanol, which can alter its biological activity and chemical reactivity.
Uniqueness
(2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol is unique due to the presence of the methanol group, which can participate in hydrogen bonding and other interactions, enhancing its versatility in various applications.
Properties
CAS No. |
1354704-76-9 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[2-(1,3-dimethylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H15N3O/c1-10-13(8-18(2)17-10)15-7-11(9-19)12-5-3-4-6-14(12)16-15/h3-8,19H,9H2,1-2H3 |
InChI Key |
FUPFJDIKFDOPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11858833.png)









![1-[(6-Aminonaphthalen-2-yl)methyl]piperidin-4-ol](/img/structure/B11858893.png)


